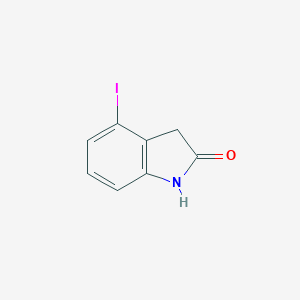

4-iodo-1,3-dihydro-2H-indol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Iodo-1,3-dihydro-2H-indol-2-one is a chemical compound with the linear formula C8H6INO . It has a molecular weight of 259.05 . The compound is a brown solid and is stored at temperatures between 0-8°C .

Synthesis Analysis

While specific synthesis methods for 4-iodo-1,3-dihydro-2H-indol-2-one were not found, it’s known that 1,3-dihydro-2H-indol-2-ones derivatives exhibit a wide variety of biodynamic activities . These observations have led to the synthesis of new indole-2-one derivatives .Molecular Structure Analysis

The InChI code for 4-iodo-1,3-dihydro-2H-indol-2-one is 1S/C8H6INO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-4,10-11H . This indicates the presence of iodine, carbon, hydrogen, nitrogen, and oxygen atoms in the compound.Physical And Chemical Properties Analysis

4-Iodo-1,3-dihydro-2H-indol-2-one is a brown solid . It has a molecular weight of 259.05 and its linear formula is C8H6INO . The compound is stored at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Indole Derivatives

- Application Summary : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body .

- Methods of Application : Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .

- Results or Outcomes : The investigation of novel methods of synthesis has attracted the attention of the chemical community .

2. 1,3-Dihydro-2H-indol-2-ones Derivatives

- Application Summary : 1,3-dihydro-2H-indol-2-ones derivatives are reported to exhibit a wide variety of biodynamic activities such as antitubercular, anti HIV, fungicidal, antibacterial, anticonvulsant .

- Methods of Application : The synthesis of various 5-substituted-3- [ {5- (6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4 tetrahydro pyrimidin-5-yl)-1,3,4-thiadiazol-2-yl}imino]-1,3-dihydro-2H-indol-2-one derivatives was reported using one pot multicomponent-Biginelli reaction via CaCl (2) catalyst .

- Results or Outcomes : The newly synthesized compounds were tested for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H (37)Rv, in vitro antibacterial activity against selected human pathogens, and antifungal activity against Candida albicans, Aspergillus niger, Aspergillus clavatus strains .

3. Indole Derivatives in Alkaloids

- Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application : Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .

- Results or Outcomes : The investigation of novel methods of synthesis has attracted the attention of the chemical community .

4. 1,3-Dihydro-2H-indol-2-ones in Ropinirole Synthesis

- Application Summary : 1,3-dihydro-2H-indol-2-one is an important intermediate in the synthesis of ropinirole, a drug used for the treatment of Parkinson’s disease and restless legs syndrome .

- Results or Outcomes : Ropinirole has a neuroprotective effect and is currently being developed and widely used for treatment of Parkinson’s disease .

5. Tetrahydroindole Derivatives in Drug Development

- Application Summary : Tetrahydroindole derivatives are known among drugs for treatment of schizophrenia, selective inhibitors of SIRT2 sirtuins, GABA receptor agonists, inhibitors of platelet aggregation .

- Results or Outcomes : The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .

6. Indole Derivatives in Alkaloids

- Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application : Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .

- Results or Outcomes : The investigation of novel methods of synthesis has attracted the attention of the chemical community .

7. 1,3-Dihydro-2H-indol-2-ones in Ropinirole Synthesis

- Application Summary : 1,3-dihydro-2H-indol-2-one is an important intermediate in the synthesis of ropinirole, a drug used for the treatment of Parkinson’s disease and restless legs syndrome .

- Results or Outcomes : Ropinirole has a neuroprotective effect and is currently being developed and widely used for treatment of Parkinson’s disease .

8. Tetrahydroindole Derivatives in Drug Development

- Application Summary : Tetrahydroindole derivatives are known among drugs for treatment of schizophrenia, selective inhibitors of SIRT2 sirtuins, GABA receptor agonists, inhibitors of platelet aggregation .

- Results or Outcomes : The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-iodo-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVJYSYFLBFUGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2I)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448508 |

Source

|

| Record name | 4-Iodo-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-1,3-dihydro-2H-indol-2-one | |

CAS RN |

179536-52-8 |

Source

|

| Record name | 4-Iodo-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)

![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)

![2-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B171744.png)

![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)